molecular formula C19H25N3O2 B5121627 N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B5121627
M. Wt: 327.4 g/mol
InChI Key: BKOUAMVADYSSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as CPT, is a synthetic compound that has been gaining attention in the scientific community due to its potential use in various applications such as cancer treatment, neurological disorders, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase I, this compound prevents the unwinding of DNA, leading to the accumulation of DNA damage and ultimately inducing apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, anti-inflammatory effects, and neuroprotective effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound is also known to be highly toxic, which can be a limitation in some experiments. Additionally, the high cost of this compound may make it less accessible for some researchers.

Future Directions

There are several future directions for the research on N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. One potential area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the exploration of this compound's potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanisms underlying this compound's neuroprotective effects, which may lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves several steps, including the reduction of 6-nitroindole to 6-aminoindole, followed by the cyclization of 6-aminoindole with cycloheptanone to form this compound. This process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been extensively studied for its potential use in cancer treatment. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-22(24)14-10-11-17-16(12-14)15-8-5-9-18(19(15)21-17)20-13-6-3-1-2-4-7-13/h10-13,18,20-21H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOUAMVADYSSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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